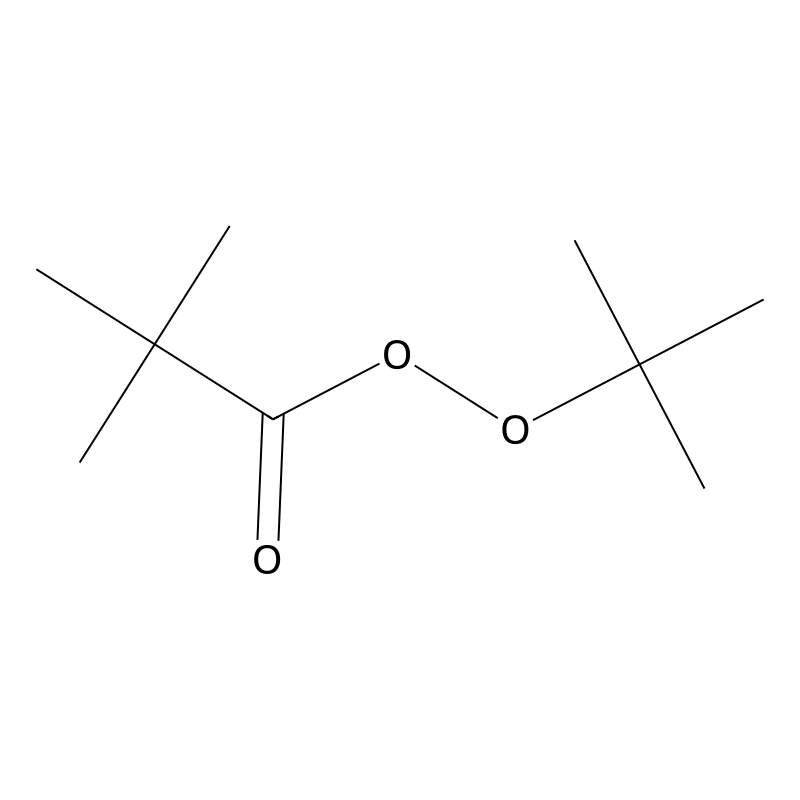

tert-Butyl peroxypivalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tert-Butyl peroxypivalate is an organic compound characterized by its chemical formula . It appears as a colorless liquid that solidifies at temperatures below -19 °C and decomposes at approximately 70 °C. This compound is notable for its flammability and potential as a dangerous fire risk, as it can ignite under various ambient conditions and may explode when heated or contaminated . Tert-Butyl peroxypivalate belongs to a class of organic peroxides, which are known for their reactive properties.

Tert-Butyl peroxypivalate serves primarily as a radical initiator in polymerization reactions. It decomposes thermally to generate free radicals, which can initiate the polymerization of various monomers, including methyl methacrylate. The initiation mechanism involves the formation of radicals that react with the double bonds of monomers, leading to chain reactions and the formation of polymers .

Additionally, the compound can undergo explosive decomposition if subjected to heat or shock, making it necessary to handle with caution .

The synthesis of tert-butyl peroxypivalate typically involves the reaction of tert-butyl hydroperoxide with pivalic acid. Recent advancements have introduced continuous flow synthesis techniques using microreactors, which enhance safety and efficiency by controlling reaction conditions closely. This method allows for better management of exothermic reactions and reduces the risk of hazardous incidents during synthesis .

Tert-Butyl peroxypivalate is primarily utilized as an initiator in radical polymerization processes in the production of various polymers and copolymers. Its ability to generate free radicals makes it valuable in industries such as plastics and coatings. Additionally, due to its oxidative properties, it finds applications in organic synthesis where controlled radical reactions are required .

Interaction studies involving tert-butyl peroxypivalate often focus on its reactivity with other chemicals during polymerization processes. The compound's interactions with various monomers can influence polymer properties such as molecular weight and thermal stability. Furthermore, understanding its reactivity patterns helps in developing safer handling procedures for this compound in industrial settings .

Tert-Butyl peroxypivalate shares similarities with other organic peroxides but has unique properties that distinguish it from them. Below is a comparison with several similar compounds:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Tert-Butyl hydroperoxide | A precursor to tert-butyl peroxypivalate; used in oxidation reactions. | |

| Di-tert-butyl peroxide | More stable than tert-butyl peroxypivalate; used in polymerizations but less reactive. | |

| Benzoyl peroxide | Commonly used in acne treatment; has different reactivity profiles compared to tert-butyl peroxypivalate. | |

| Cumene hydroperoxide | Used in phenol production; exhibits different stability and reactivity characteristics. |

Tert-Butyl peroxypivalate's unique combination of reactivity and stability makes it particularly useful as a polymerization initiator while necessitating careful handling due to its explosive potential under certain conditions .

Reaction Mechanisms of Precursor Interactions

The conventional synthesis of tert-Butyl peroxypivalate follows a well-established two-step mechanism involving distinct precursor interactions. The first step involves the deprotonation of tert-butyl hydroperoxide with potassium hydroxide to form potassium tert-butyl peroxide [1] [2]. This reaction proceeds through a simple acid-base mechanism where the acidic hydrogen of the hydroperoxide is abstracted by the hydroxide ion, resulting in the formation of the alkali peroxide salt [2].

The reaction can be represented as:

(CH₃)₃COOH + KOH(aq) → (CH₃)₃COOK + H₂O

This deprotonation step exhibits slightly exothermic behavior with a heat of reaction of -23 kilojoules per mole, producing an adiabatic temperature rise of 25 Kelvin [2]. The reaction is considered to proceed instantaneously due to the favorable thermodynamics of the acid-base interaction [2].

The second step involves the nucleophilic substitution of potassium tert-butyl peroxide with pivaloyl chloride to form the final peroxyester product [1] [2]. This esterification reaction follows a typical nucleophilic acyl substitution mechanism where the peroxide anion attacks the carbonyl carbon of the acid chloride, resulting in the displacement of chloride ion and formation of the peroxyester bond [2].

(CH₃)₃COOK + (CH₃)₃CCOCl → (CH₃)₃COOC(O)C(CH₃)₃ + KCl

The second reaction step is significantly more exothermic, with a heat of reaction of -126 kilojoules per mole, corresponding to an adiabatic temperature rise of 72 Kelvin [1] [2]. The reaction kinetics follow second-order behavior, as confirmed by experimental studies and literature comparisons [2].

Alternative synthesis methodologies have been developed utilizing acid-catalyzed approaches. Recent investigations have demonstrated an acid-catalyzed acylation pathway using pivalic anhydride with tert-butyl hydroperoxide in the presence of sulfuric acid [3]. This mechanism involves the initial formation of pivalic acid sulfate through the reaction of pivalic anhydride with sulfuric acid, followed by nucleophilic attack of tert-butyl hydroperoxide on the activated acyl intermediate [3].

Catalytic and Stoichiometric Optimization

Optimization of the conventional batch synthesis requires careful attention to stoichiometric ratios and reaction conditions. For the deprotonation step, a slight excess of potassium hydroxide is typically employed, with optimal ratios of 1.12 equivalents of potassium hydroxide relative to tert-butyl hydroperoxide [2]. This excess ensures complete conversion while minimizing the formation of undesired by-products [2].

The aqueous phase concentrations are typically maintained at 6.78 molar for tert-butyl hydroperoxide and 4.85 molar for potassium hydroxide in batch operations [2]. Temperature control during this step is maintained around 20 degrees Celsius to prevent thermal decomposition of the peroxide intermediates [1] [2].

For the esterification step, substoichiometric amounts of pivaloyl chloride are employed to prevent hydrolysis reactions in the aqueous medium [2]. Optimal stoichiometry involves 0.5 to 0.9 equivalents of pivaloyl chloride relative to the potassium tert-butyl peroxide concentration [2]. In specific concentration setups, ratios of 1.16 equivalents of potassium tert-butyl peroxide relative to pivaloyl chloride have been successfully employed [2].

The biphasic nature of the second reaction step requires careful control of interfacial area and mass transfer. The low interfacial tension between the aqueous and organic phases, measured at approximately 4×10⁻³ Newtons per meter, presents significant challenges for efficient mixing and product formation [1] [2].

Temperature optimization studies have revealed that conventional batch processes are typically limited to temperatures around 20 degrees Celsius due to safety considerations and product thermal stability [2]. However, research has demonstrated that yields can be maintained at elevated temperatures up to 50 degrees Celsius under controlled conditions [2].

Competitive reactions present significant challenges in the optimization process. Hydrolysis of pivaloyl chloride in the alkaline aqueous reaction mixture competes with the desired esterification reaction, reducing overall yield and efficiency [4]. This side reaction becomes more pronounced at elevated temperatures and with prolonged reaction times [2].

| Parameter | Step 1: Deprotonation | Step 2: Esterification | Units |

|---|---|---|---|

| Temperature | 20 | 20-70 | °C |

| Heat of Reaction | -23 | -126 | kJ/mol |

| Stoichiometry | 1.12 eq KOH | 0.5-0.9 eq PivCl | - |

| Reaction Order | - | 2nd order | - |

| Adiabatic Temperature Rise | 25 | 72 | K |

Microreactor-Based Continuous Flow Synthesis

Process Intensification Strategies

Microreactor technology offers significant advantages for the synthesis of tert-Butyl peroxypivalate through process intensification strategies that address the inherent safety and efficiency challenges of conventional batch operations [1] [2]. The high surface-to-volume ratio of microreactors, typically exceeding 10,000 square meters per cubic meter, enables superior heat transfer capabilities essential for managing the highly exothermic nature of the peroxyester formation reaction [2].

The microreactor approach enables operation under Novel Process Window conditions, allowing synthesis at temperatures significantly higher than conventional batch limits [1] [2]. Experimental investigations have demonstrated optimal performance at reaction temperatures between 40 and 50 degrees Celsius, representing a 20 Kelvin increase over conventional industrial operating conditions [1] [2].

Process intensification through microreactor implementation results in dramatic improvements in space-time yield. Conventional industrial processes achieve space-time yields of approximately 0.187 kilograms per liter per hour, while optimized microreactor systems achieve 414 kilograms per liter per hour at 40 degrees Celsius, representing a 2,200-fold improvement [2].

Transport intensification is achieved through enhanced mixing mechanisms incorporating static mixing elements. Orifice-type emulsification units are strategically positioned along the reaction channel to maintain interfacial area renewal and prevent coalescence of the biphasic reaction mixture [1] [5]. These orifices create localized high-shear zones that disrupt droplet formation and maintain the necessary interfacial area for mass transfer [1].

The implementation of segmented flow patterns within microchannels provides additional process intensification benefits. However, the extremely low interfacial tension of the tert-butyl peroxypivalate system, measured at 4×10⁻³ Newtons per meter, presents challenges for stable segmented flow formation [6]. Weber numbers in the range of 10⁻⁴ and Capillary numbers in the range of 10⁻⁵ are required to achieve stable slug formation under these conditions [2].

Process simplification represents another significant intensification strategy enabled by microreactor technology. Unlike conventional batch processes that require step-wise dosing of pivaloyl chloride to control exothermic heat release, microreactor systems enable direct mixing of all reactants without thermal safety concerns [2]. This simplification reduces process complexity and eliminates the need for sophisticated dosing control systems [2].

Kinetics and Residence Time Distribution Analysis

Kinetic analysis of the microreactor-based synthesis reveals fundamental differences from conventional batch behavior due to the enhanced mixing and heat transfer characteristics [2]. The reaction kinetics follow second-order behavior with respect to the concentration of both potassium tert-butyl peroxide and pivaloyl chloride [2].

Experimental determination of kinetic parameters has been conducted using two different microreactor configurations to ensure reproducibility and accuracy [2]. The activation energy for the peroxyester formation reaction has been determined to be 3,085 ± 1,970 kilojoules per mole using data from a nine-orifice microreactor setup with 5-centimeter spacing [2]. The corresponding pre-exponential factor is 2.8 ± 0.2 liters per mole per second [2].

Alternative kinetic measurements using a five-orifice setup with 10-centimeter spacing yielded an activation energy of 18,202 ± 548 kilojoules per mole with a pre-exponential factor of 1,588 ± 98 liters per mole per second [2]. The variation in these parameters reflects the experimental challenges associated with maintaining isothermal conditions during highly exothermic reactions [2].

Global rate constant analysis provides a more practical approach for process modeling and optimization. The global reaction rate constants determined from experimental data range from 1.25 to 1.32 liters per mole per second, depending on the specific microreactor configuration employed [2].

Residence time distribution analysis demonstrates near-ideal plug flow behavior in the optimized microreactor design. Bodenstein numbers ranging from 158 to 180 indicate minimal axial dispersion, while cell numbers of 79 to 90 confirm excellent mixing characteristics [2]. Theoretical residence times of 3 seconds at flow rates of 10 milliliters per minute and 1.5 seconds at 21 milliliters per minute have been experimentally validated [2].

The deprotonation step exhibits significantly faster kinetics, with complete conversion achievable at residence times as short as 0.4 seconds [2]. This rapid reaction rate is attributed to the favorable thermodynamics of the acid-base interaction and the enhanced mixing provided by the microreactor environment [2].

Residence time optimization studies have revealed that the optimal residence time for the esterification step ranges from 1.5 to 8 seconds, depending on the specific microreactor configuration and operating temperature [1] [2]. Shorter residence times are achievable through increased orifice density and enhanced mixing, but must be balanced against heat removal requirements [2].

| Microreactor Configuration | Residence Time (s) | Yield (%) | Temperature (°C) |

|---|---|---|---|

| 4 orifices, 52 cm spacing | 8.0 | 71 | 23 |

| 9 orifices, 5 cm spacing | 1.5 | 70 | 40 |

| 5 orifices, 10 cm spacing | 3.0 | 74 | 40 |

Purity

Physical Description

Liquid

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H242 (53.92%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (91.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

All other chemical product and preparation manufacturing

Miscellaneous manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester: ACTIVE